[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-11(7-12(16)17)13(15-14-8)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUEYMQURKJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Chalcone Precursors with Hydrazine
A common approach involves the reaction of chalcone derivatives containing the 4-methoxyphenyl group with hydrazine hydrate under reflux or ultrasonic conditions to form the pyrazole ring.
- Procedure : The chalcone (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) is reacted with hydrazine hydrate in ethanol or ethanol/acetic acid mixture. The reaction is typically carried out under reflux or ultrasonic irradiation at 35–40 °C for several hours until complete conversion is confirmed by TLC.
- Outcome : This step yields 5-(4-methoxyphenyl)-3-methyl-1H-pyrazol derivatives as intermediates.
- Example conditions : Ultrasonic irradiation for 1 hour in ethanol/acetic acid mixture enhances reaction rate and yield.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety at the 4-position of the pyrazole ring is introduced by further chemical modification, often involving:
- Alkylation or condensation reactions with acetic acid derivatives or equivalents.
Cyclization with mercapto acids (e.g., 2-mercaptosuccinic acid) in the presence of catalysts like ZnCl2 to form thiazolidinone derivatives bearing the acetic acid group.
Typical reaction : Schiff base intermediates derived from pyrazole compounds are refluxed with 2-mercaptosuccinic acid in DMF with ZnCl2 catalyst for 8–10 hours. The product is then precipitated by pouring into ice water, filtered, washed, and recrystallized from ethanol.
Purification and Isolation
- The crude products are usually purified by recrystallization from ethanol or ethanol/hexane mixtures.
- Filtration, washing with solvents such as toluene or water, and drying under controlled temperature conditions (e.g., 40–45 °C for 15–20 hours) are common to obtain pure compounds.
Experimental Data Summary
| Step | Reactants/Conditions | Reaction Type | Key Parameters | Product Description | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chalcone + Hydrazine hydrate in EtOH or EtOH/AcOH | Cyclization to pyrazole | Reflux or ultrasonic irradiation, 35–40 °C, 1–3 h | 5-(4-Methoxyphenyl)-3-methyl-1H-pyrazol intermediates | 60–75% |
| 2 | Schiff base + 2-mercaptosuccinic acid + ZnCl2 in DMF | Cyclization to thiazolidinone acetic acid derivatives | Reflux 8–10 h | 2-(2-(Pyrazolyl)-4-oxo-thiazolidin-5-yl)acetic acid derivatives | 63% (typical) |
| 3 | Recrystallization from ethanol or ethanol/hexane | Purification | Cooling, filtration, drying at 40–45 °C | Pure [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid derivatives | - |
Analytical and Spectroscopic Characterization
- Infrared (IR) Spectroscopy : Characteristic peaks include C=O stretching around 1680–1740 cm⁻¹, aromatic C-H stretching near 2930 cm⁻¹, and C=N stretching at about 1560 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR shows singlets for methyl groups (~2.1 ppm), methoxy protons (~3.3 ppm), aromatic protons (6.9–7.2 ppm), and methylene protons adjacent to the acetic acid group (~3.0 ppm).
- ¹³C NMR confirms the presence of carbonyl carbons (~170 ppm) and aromatic carbons.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight confirm the identity.
- Elemental Analysis : Matches theoretical values for C, H, N content, confirming purity.
Research Findings and Optimization Notes
- Ultrasonic irradiation significantly reduces reaction time for pyrazole ring formation compared to conventional reflux methods without compromising yield or purity.
- Use of ZnCl2 as a catalyst in the cyclization with mercaptosuccinic acid improves yield and selectivity of the thiazolidinone acetic acid derivatives.
- Controlled temperature during crystallization and drying steps ensures high purity and stable solid forms.
- Washing organic layers with aqueous sodium bicarbonate and sodium chloride solutions effectively removes impurities during intermediate steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the acetic acid moiety, resulting in the formation of various reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or reduced pyrazole derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that compounds containing pyrazole moieties exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specific studies have highlighted:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. This suggests that [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid could be developed as a non-steroidal anti-inflammatory drug (NSAID) candidate .
- Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Material Science
The unique structural features of this compound allow for its use in the development of new materials:
- Polymer Chemistry : The compound can serve as a building block for polymers with specific properties. Its ability to form hydrogen bonds may enhance the thermal stability and mechanical strength of polymeric materials .
- Nanotechnology : Research into the incorporation of pyrazole derivatives into nanomaterials has shown promise in enhancing their functional properties, such as catalytic activity and photostability. This opens avenues for applications in sensors and drug delivery systems .
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of COX enzymes in vitro. |
| Study B | Anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study C | Polymer development | Created a new polymer blend that exhibited enhanced thermal stability compared to conventional polymers. |
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activities. The exact pathways and molecular interactions depend on the specific biological context and the target involved .
Comparison with Similar Compounds
Fluorophenyl Analogs
- Compound : [5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid (CAS 1273554-22-5)
- Molecular Formula : C₁₂H₁₁FN₂O₂
- Molecular Weight : 234.23 g/mol
- Key Difference : Replacement of the 4-methoxyphenyl group with a 4-fluorophenyl substituent.
- Impact : The electron-withdrawing fluorine atom reduces aromatic electron density compared to the methoxy group, which may alter receptor binding affinity or metabolic stability. This analog has been cataloged for pharmacological screening .
Chlorophenyl Analogs
- Compound: 2-(3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)acetic acid Key Difference: Substitution of methoxy with a chloro group.
Alkoxy Chain Modifications
Butoxy and Ethoxy Derivatives
- Compound: (Z)-2-(5-((3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid Key Difference: Incorporation of a 4-butoxy group and a thiazolidinone ring. Impact: The extended alkoxy chain increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Compound : 2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- Key Difference : Ethoxy substituent and methyl group on the phenyl ring.
- Impact : The ethoxy group balances electron-donating effects and steric hindrance, while the methyl group may stabilize the pyrazole ring conformation. This compound is part of a rhodanine-derived library targeting enzyme inhibition .
Heterocyclic Hybrids
- Compound: {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Key Difference: Fluorobenzyloxy substituent and thiazolidinone ring. Impact: The fluorobenzyloxy group introduces steric bulk and polarizability, which could modulate selectivity for enzymes like cyclooxygenase (COX). The thiazolidinone ring may confer anti-inflammatory or antidiabetic activity .
Pharmacological and Structural Insights
- COX Inhibition : highlights that pyrazole-acetic acid derivatives, such as mofezolac analogs, exhibit selective COX-1 inhibition. The 4-methoxyphenyl group in the target compound may enhance COX-1 binding compared to fluorophenyl or chlorophenyl variants .
- Structural Analysis : SHELXL () and Multiwfn () are used for crystallographic refinement and electron density mapping, respectively. These tools reveal that the methoxy group in the target compound stabilizes planar conformations, favoring π-π stacking interactions .
Data Tables
Biological Activity
[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring substituted with a methoxyphenyl group and an acetic acid moiety, contributing to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, a derivative of pyrazole has demonstrated significant cytotoxic effects against various human cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). The IC50 values for these compounds ranged from 6.76 µg/mL to 202.08 µg/mL, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Comparison to Control |
|---|---|---|---|
| 7f | HCT116 | 6.76 | Better than 5-FU |
| 7d | HCT116 | 43 | Better than 5-FU |
| 7a | A549 | 93.1 | Moderate |
| 7e | A549 | >100 | Very weak |
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds like this compound have been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This makes it a potential candidate for treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have also been explored. Studies indicate that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the methoxy group enhances their ability to penetrate microbial membranes, increasing efficacy .
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction : The compound has been observed to upregulate apoptotic markers such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl2, leading to enhanced apoptosis in cancer cells .
- Inhibition of Kinases : Some studies suggest that pyrazole derivatives inhibit key kinases involved in cancer progression, such as EGFR and PI3K/AKT/mTOR pathways, further supporting their anticancer properties .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
- Study on Lung Cancer : A study involving a series of pyrazole compounds demonstrated that specific modifications led to improved selectivity against lung cancer cells compared to normal cells, showcasing the therapeutic potential of these compounds.
- Inflammation Model : In animal models of inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:
- Reagent Selection : Use of 4-methoxyphenyl precursors and pyrazole-forming agents (e.g., hydrazine derivatives) under basic conditions (e.g., K₂CO₃) to facilitate nucleophilic attack .
- Condition Optimization : Temperature control (reflux at 80–120°C), inert atmosphere (N₂/Ar), and solvent choice (DMSO or acetonitrile) to minimize side reactions .
- Purification : Column chromatography or recrystallization from DMF/ethanol mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the pyrazole ring and acetic acid moiety .
- High-Performance Liquid Chromatography (HPLC) : For purity analysis, using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (expected ~290 g/mol) and fragmentation patterns .
Q. What are the common structural analogs of this compound, and how do their biological activities compare?
- Methodological Answer :
- Analog Identification : Compare with 4-oxo-thiazolidine derivatives (antidiabetic) and fluorinated pyrazole analogs (anti-inflammatory) via structural databases .
- Activity Screening : Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) to benchmark against reference compounds like celecoxib .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. SHELXL refinement for resolving disorder in the methoxyphenyl group .
- Challenges : Address twinning or low-resolution data by iterative refinement of thermal parameters and hydrogen bonding networks .
- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond angles .
Q. What computational strategies (e.g., Multiwfn) can elucidate electronic properties and intermolecular interactions?
- Methodological Answer :
- Wavefunction Analysis : Multiwfn for calculating electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .
- Docking Studies : Combine with AutoDock Vina to predict binding affinities to biological targets (e.g., COX-2) using optimized EPS data .
- Density Functional Theory (DFT) : B3LYP/6-31G(d) basis set to model frontier molecular orbitals (HOMO-LUMO) for reactivity predictions .
Q. How can contradictory data in synthesis yields or biological activities be systematically analyzed?
- Methodological Answer :
- Yield Discrepancies : Compare solvent polarity (e.g., DMSO vs. ethanol) and catalyst effects (e.g., morpholine derivatives) using Design of Experiments (DoE) .
- Biological Variability : Validate activity claims via dose-response curves (IC₅₀) across multiple cell lines (e.g., MCF-7 for anticancer assays) .
- Statistical Tools : Apply ANOVA to isolate variables (e.g., substituent electronegativity) impacting bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
